2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Overview
Description
2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound with a unique structure that combines a thieno[2,3-d][1,3]thiazole core with a diethylamino group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves the construction of the thieno[2,3-d][1,3]thiazole core followed by the introduction of the diethylamino and carboxylic acid groups. One common synthetic route includes:
Formation of the Thieno[2,3-d][1,3]thiazole Core: This can be achieved through a cyclization reaction involving a thioamide and a halogenated ketone under basic conditions.
Introduction of the Diethylamino Group: This step often involves the alkylation of the thieno[2,3-d][1,3]thiazole intermediate with diethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, leading to the formation of thioethers or alcohols, respectively.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or alcohols.
Scientific Research Applications
2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism by which 2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-d][1,3]thiazole core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid can be compared with other thieno[2,3-d][1,3]thiazole derivatives and related heterocyclic compounds:
Thieno[2,3-d][1,3]thiazole Derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their chemical and biological properties.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine have similar ring structures but lack the fused thiophene ring, leading to different reactivity and applications.
Thiophene Derivatives: Thiophene-2-carboxylic acid and 2-aminothiophene are simpler analogs that provide insights into the effects of the thiazole ring on the compound’s properties.
The uniqueness of this compound lies in its combination of the thieno[2,3-d][1,3]thiazole core with the diethylamino and carboxylic acid groups, which confer distinct electronic and steric properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S2/c1-3-12(4-2)10-11-8-6(16-10)5-7(15-8)9(13)14/h5H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFJJVOHXSSENF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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